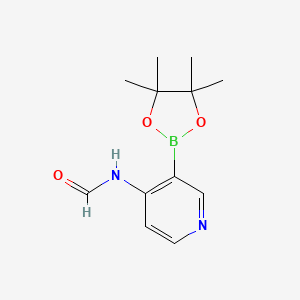

4-(Formamido)pyridine-3-boronic acid pinacol ester

Description

Properties

IUPAC Name |

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)9-7-14-6-5-10(9)15-8-16/h5-8H,1-4H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZPPMFTRJUUPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method involves a two-step process: (1) protection of the amino group and (2) palladium-catalyzed Miyaura borylation. Starting from 3-bromo-4-aminopyridine, the amino group is first acetylated using acetic anhydride in dichloromethane to form 3-acetamido-4-bromopyridine. Subsequent borylation employs bis(pinacolato)diboron (B2Pin2) in the presence of palladium catalysts (e.g., PdCl2(dppf)) and potassium acetate in dioxane at 100°C for 18–24 hours.

Key Reaction Conditions

Optimization Strategies

-

Catalyst Loading : Reducing Pd loading to 0.5–1 mol% maintains efficiency while lowering costs.

-

Base Selection : Potassium acetate outperforms carbonate bases due to improved solubility in polar aprotic solvents.

-

Protecting Groups : Acetyl protection prevents undesired side reactions at the amino group during borylation.

Halogen-Metal Exchange Followed by Borylation

Lithium- or Magnesium-Mediated Exchange

This method involves treating 3-bromo-4-formamidopyridine with organometallic reagents (e.g., iPrMgCl·LiCl) at –78°C to generate a pyridinylmetal intermediate, which reacts with triisopropyl borate (B(OiPr)3) to form the boronic acid. Subsequent pinacol esterification yields the target compound.

Typical Workflow

-

Halogen-Metal Exchange :

-

Borylation :

-

Pinacol Esterification :

Challenges and Solutions

-

Regioselectivity : Competing C2 vs. C3 borylation is mitigated by steric effects of the formamido group.

-

Moisture Sensitivity : Strict anhydrous conditions are required to prevent protodeboronation.

Directed Ortho-Metalation (DoM) Approach

Directed Borylation via Iridium Catalysis

Iridium complexes (e.g., [Ir(OMe)(COD)]2) enable direct C–H borylation of 4-formamidopyridine. The formamido group acts as a directing group, guiding borylation to the C3 position.

Optimized Conditions

Limitations

-

Functional Group Tolerance : Sensitive to reducible groups (e.g., nitro).

-

Scale-Up Challenges : High catalyst loading increases costs for industrial production.

Magnesium-Mediated Borylation

One-Pot Synthesis

A patent-pending method utilizes magnesium metal to facilitate boron incorporation. 3-Bromo-4-formamidopyridine reacts with pinacol borane (HBpin) in THF under reflux, with magnesium shavings as a reductant.

Procedure Overview

-

Combine substrate (1.0 equiv), HBpin (1.2 equiv), and Mg (3.0 equiv) in THF.

-

Reflux for 6–8 hours under nitrogen.

-

Quench with saturated NH4Cl, extract with diethyl ether.

Performance Metrics

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Palladium-Catalyzed | 85–91 | High | Excellent | Moderate |

| Halogen-Metal Exchange | 67–75 | Medium | Good | High |

| Directed C–H Borylation | 60–68 | Very High | Limited | Low |

| Magnesium-Mediated | 70–78 | Low | Moderate | High |

Key Insights :

-

The palladium-catalyzed route offers the highest yields and scalability, making it preferred for industrial applications.

-

Magnesium-mediated synthesis provides a cost-effective alternative but requires longer reaction times.

-

Directed C–H borylation is advantageous for substrates with pre-existing directing groups but suffers from catalyst costs.

Purification and Characterization

Isolation Techniques

Chemical Reactions Analysis

Types of Reactions

4-(Formamido)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the boronic ester to a boronic acid.

Reduction: The compound can be reduced to form different derivatives.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

4-(Formamido)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:

Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.

Industry: Utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism by which 4-(Formamido)pyridine-3-boronic acid pinacol ester exerts its effects is primarily through its ability to form stable carbon-carbon bonds in cross-coupling reactions. The compound acts as a nucleophile, transferring its organic group to a palladium catalyst, which then facilitates the formation of the new bond . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Research Findings and Challenges

Synthetic Efficiency: The use of low Pd catalyst loading (0.5–2 mol%) in contrasts with higher loads (5–10 mol%) for sterically hindered substrates (e.g., ), highlighting the need for tailored conditions . Contradictions: Some evidence (e.g., ) emphasizes universal Suzuki-Miyaura conditions, while others (e.g., ) note substrate-specific optimizations.

Biological Activity

However, I can provide some general insights about related boronic acid compounds that may be relevant:

Biological Activity of Boronic Acid Compounds

Boronic acid and boronic ester compounds have shown promise in various biological applications, particularly in medicinal chemistry and drug development.

Proteasome Inhibition

One of the key biological activities of some boronic acid compounds is proteasome inhibition. For example, bortezomib, a boronic acid-containing drug, acts as a proteasome inhibitor and is used in the treatment of multiple myeloma . The mechanism involves:

- Binding to the catalytic site of the proteasome

- Preventing protein cleavage

- Causing accumulation of misfolded proteins

- Triggering apoptosis in cancer cells

Enzyme Inhibition

Boronic acids can act as enzyme inhibitors due to their ability to form reversible covalent bonds with active site residues. This property has been exploited in the development of:

- Protease inhibitors

- Kinase inhibitors

- Other enzyme modulators

Anticancer Activity

Several boronic acid derivatives have shown anticancer properties . They may:

- Induce apoptosis in cancer cells

- Inhibit cancer cell proliferation

- Modulate various cellular pathways involved in cancer progression

Antibacterial and Antiviral Activity

Some boronic acid compounds have demonstrated antibacterial and antiviral properties, though specific mechanisms can vary depending on the compound structure .

Potential as Molecular Sensors

Boronic acids have been investigated for use as sensors due to their ability to form reversible covalent bonds with certain molecules .

While these general properties of boronic acids are known, it's important to note that the specific biological activity of 4-(Formamido)pyridine-3-boronic acid pinacol ester would depend on its unique structure and would require targeted research to elucidate its particular effects and mechanisms of action.

To determine the biological activity of this specific compound, experimental studies would need to be conducted, including:

- In vitro enzyme assays

- Cell-based assays for various biological targets

- Structure-activity relationship (SAR) studies

- Potential in vivo studies in animal models

Q & A

Basic Research Questions

Q. What are the recommended storage conditions to ensure the stability of 4-(Formamido)pyridine-3-boronic acid pinacol ester?

- Methodological Answer : Store the compound at 2–8°C in a tightly sealed, moisture-proof container under inert gas (e.g., argon or nitrogen). Avoid exposure to light, humidity, and oxidizing agents. Stability is maintained for ≥12 months under these conditions, as per safety protocols for boronic esters .

- Key Considerations : Regularly monitor purity via HPLC or NMR to detect decomposition products (e.g., free boronic acid).

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Step 1 : React 4-amino-pyridine-3-boronic acid with Boc-formamidine in the presence of a coupling agent (e.g., EDC/HOBt) to protect the amino group.

- Step 2 : Perform pinacol esterification using bis(pinacolato)diboron (BPin) and a palladium catalyst (e.g., Pd(dppf)Cl) in anhydrous THF at 60°C for 12 hours .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the pinacol ester structure (e.g., characteristic peaks for pinacol methyl groups at δ ~1.2 ppm).

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] expected at m/z 320.196 for CHBNO) .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid).

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for high yields?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh) or XPhos Pd G3 for electron-deficient aryl halides. For sterically hindered partners, SPhos Pd or RuPhos Pd may improve efficiency .

- Solvent System : Employ degassed 1,4-dioxane/water (5:1 v/v) with KPO as base.

- Reaction Monitoring : Track conversion via TLC (UV-active boronate intermediates) or LC-MS.

- Reference Yield : 69% yield achieved under inert atmosphere at 110°C for 12 hours with Pd(dppf)Cl .

Q. How should researchers address contradictory data in reaction outcomes (e.g., variable yields)?

- Methodological Answer :

- Parameter Screening : Systematically vary catalysts, bases (e.g., KCO vs. CsCO), and solvent polarity.

- Competing Reactions : Monitor protodeboronation (common in aqueous conditions) by spiking reactions with DO and analyzing H NMR for deuterium incorporation .

- Case Study : In one protocol, switching from KPO to LiOH increased yield by 15% due to reduced hydrolysis .

Q. What strategies mitigate instability of this compound in aqueous or protic environments?

- Methodological Answer :

- Lyophilization : Pre-dry reagents and solvents (e.g., molecular sieves in THF).

- Buffered Systems : Use pH 7–8 phosphate buffers to minimize boronate hydrolysis.

- In Situ Derivatization : Convert the boronic ester to a more stable trifluoroborate salt if prolonged aqueous exposure is unavoidable .

Q. How can computational modeling predict reactivity in cross-coupling or bioconjugation applications?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, the boron center exhibits high electrophilicity (f ≈ 0.15) .

- Docking Studies : Model interactions with enzymes (e.g., proteases for boronate-affinity probes) using AutoDock Vina.

- Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.